

In Vitro Characterization of VU6036864: A Technical Guide

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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815

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Abstract

VU6036864 is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor (mAChR). Developed as a high-quality tool compound, it serves as a critical probe for elucidating the physiological and pathological roles of the M5 receptor. This technical guide provides a comprehensive overview of the in vitro characterization of **VU6036864**, including its pharmacological profile, mechanism of action, and detailed experimental methodologies for its assessment. The information presented herein is intended to enable researchers to effectively utilize **VU6036864** in their studies of M5 receptor biology and its therapeutic potential.

Introduction

The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is predominantly expressed in the central nervous system, particularly in regions associated with reward and addiction. The development of selective M5 antagonists has been a key objective for understanding its function. **VU6036864** has emerged as a highly valuable chemical tool due to its exquisite potency and significant selectivity for the human M5 receptor over other muscarinic subtypes (M1-M4). This document details the in vitro pharmacological data and the experimental procedures used to characterize **VU6036864**.

Pharmacological Profile

The in vitro activity of **VU6036864** has been primarily defined by its inhibitory concentration (IC50) at the human M5 receptor and its selectivity against other human muscarinic receptor subtypes.

Table 1: In Vitro Potency and Selectivity of VU6036864

Target	Assay Type	Parameter	Value	Selectivity (fold vs. hM5)
Human M5 mAChR	Calcium Mobilization	IC50	20 nM[1][2][3][4]	-
Human M1-M4 mAChR	Not Specified	IC50	>10,000 nM	>500[1][2][3][4]

Table 2: Pharmacokinetic Properties of VU6036864

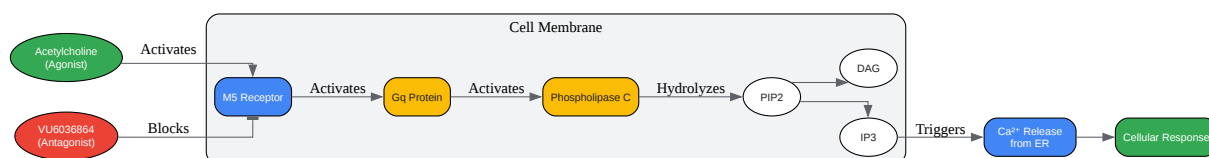
Parameter	Species	Value
Brain Exposure (Kp)	Not Specified	0.68[1][2][4]
Unbound Brain Exposure (Kp,uu)	Not Specified	0.65[1][2][4]
Oral Bioavailability (%F)	Not Specified	>100%[1][2][3][4]

Mechanism of Action

VU6036864 functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor. By binding to this site, it prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor and initiating downstream signaling cascades.

M5 Receptor Signaling Pathway

The M5 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a process that can be measured in functional assays.



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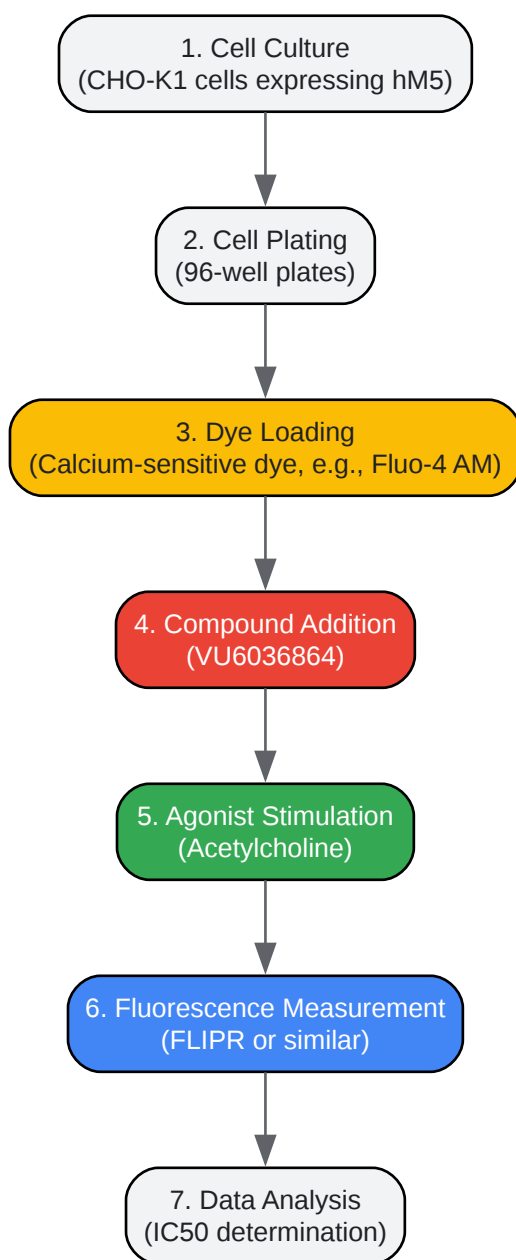
M5 Receptor Signaling Pathway

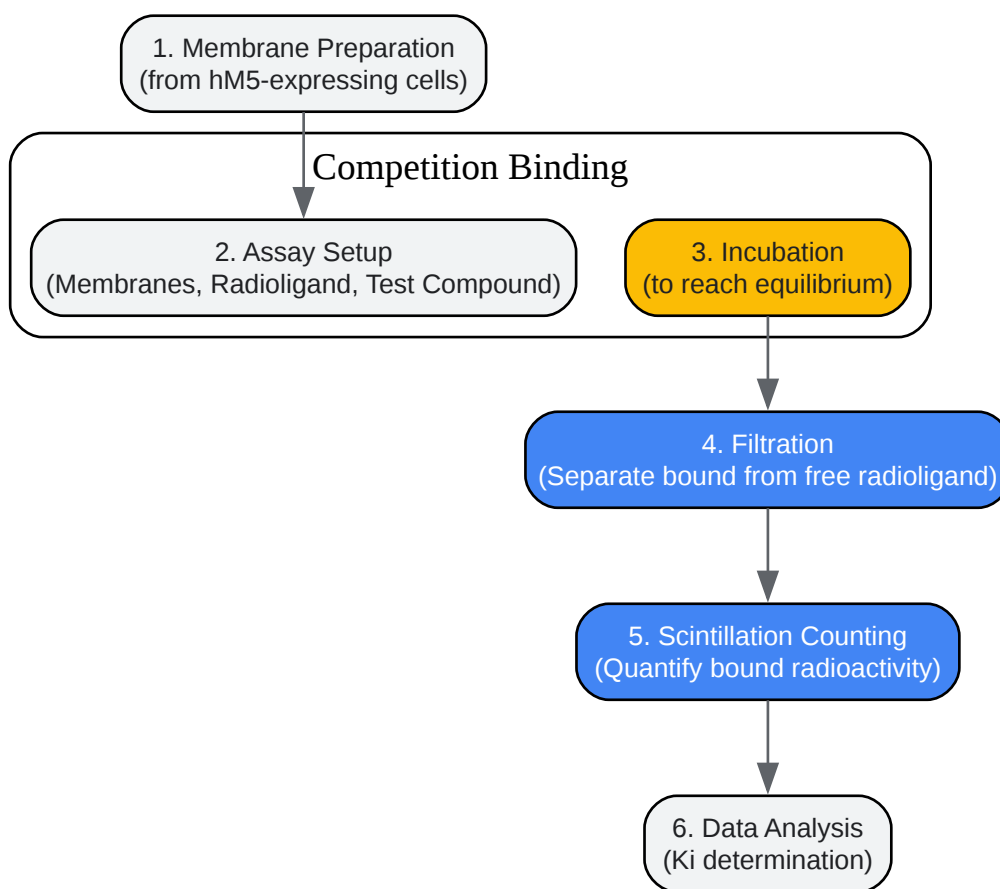
Experimental Protocols

The following sections detail representative experimental methodologies for the in vitro characterization of M5 receptor antagonists like **VU6036864**. Please note: The specific protocols for **VU6036864** were not available in the public domain; therefore, these represent standard and widely accepted methods for such characterizations.

Calcium Mobilization Assay

This functional assay is a primary method for determining the potency of M5 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium release in cells expressing the M5 receptor.





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